molecular formula C9H20O4 B1590470 2-(2,2-Diethoxyethyl)-1,3-propanediol CAS No. 55387-85-4

2-(2,2-Diethoxyethyl)-1,3-propanediol

Cat. No.: B1590470
CAS No.: 55387-85-4
M. Wt: 192.25 g/mol
InChI Key: HKZYWLNVGYRMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Diethoxyethyl)-1,3-propanediol is an organic compound with the molecular formula C8H18O4. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features an ethoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxyethyl)-1,3-propanediol typically involves the reaction of 2,2-diethoxyethanol with 1,3-dihydroxypropane under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxyethyl)-1,3-propanediol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: The major products are aldehydes or ketones, depending on the reaction conditions.

    Reduction: The major products are primary or secondary alcohols.

    Substitution: The products vary based on the substituents introduced during the reaction.

Scientific Research Applications

2-(2,2-Diethoxyethyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is used in the study of biochemical pathways and as a reagent in enzymatic reactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Diethoxyethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ethoxyethyl group can undergo hydrolysis, releasing ethanol and forming reactive intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxyethanol: Similar in structure but lacks the additional hydroxyl group.

    1,3-Propanediol: Lacks the ethoxyethyl group but has similar diol functionality.

    Ethylene Glycol: A simpler diol with two hydroxyl groups but no ethoxyethyl group.

Uniqueness

2-(2,2-Diethoxyethyl)-1,3-propanediol is unique due to the presence of both diol and ethoxyethyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,2-diethoxyethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZYWLNVGYRMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CO)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480168
Record name 2-(2,2-Diethoxyethyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55387-85-4
Record name 2-(2,2-Diethoxyethyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled suspension (0° C.) of lithium aluminum hydride (4.9 g, 0.129 mol) in anhydrous tetrahydrofuran (80 mL), was added a solution of diethyl 2,2-diethoxyethylmalonate (17.6 g, 63.7 mmol) in anhydrous tetrahydrofuran (60 mL), and the mixture was stirred 3 h at room temperature. Then, the reaction mixture was immersed in an ice bath and a mixture of water (4.6 mL) and tetrahydrofuran (9.2 mL) was added dropwise followed by a solution of 15% sodium hydroxide (4.6 mL) and water (12.5 mL). After stirring for 20 minutes, the suspension was filtered off, the solvent was removed at reduced pressure, and 300 mL of chloroform was added. The solution was dried over sodium sulfate and after removal of the solvent, 8.8 g of a white solid was obtained and used in the next step without further purification.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 2
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 3
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 4
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 5
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 6
2-(2,2-Diethoxyethyl)-1,3-propanediol
Customer
Q & A

Q1: What makes (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate a valuable compound in organic synthesis?

A1: (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate exhibits chirality, a property where a molecule is not superimposable on its mirror image. This characteristic is crucial in organic synthesis, especially for synthesizing bioactive molecules like pharmaceuticals, where the specific spatial arrangement of atoms dictates biological activity. This compound, accessible through lipase-catalyzed transesterification with high optical and chemical yields [, ], acts as a versatile chiral building block for creating other chiral molecules.

Q2: What specific applications of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate are highlighted in the research?

A2: The research demonstrates the successful utilization of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate in the synthesis of two key compound classes [, ]:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.